molecular formula C24H19FN2O7S B11344405 dimethyl 5-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}isophthalate

dimethyl 5-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}isophthalate

Cat. No.: B11344405
M. Wt: 498.5 g/mol
InChI Key: SCQIVLUEGZJHPT-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}isophthalate is a complex organic compound that features a unique structure combining a dibenzo[c,e][1,2]thiazine ring system with a fluoro substituent and an isophthalate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}isophthalate typically involves multiple steps:

    Formation of the dibenzo[c,e][1,2]thiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro substituent: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Acetylation: The acetyl group can be introduced via acetyl chloride or acetic anhydride in the presence of a base.

    Coupling with isophthalate: The final step involves the esterification of the intermediate with dimethyl isophthalate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring.

    Reduction: Reduction reactions can target the carbonyl groups or the fluoro substituent.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent or the ester groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of dimethyl 5-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}isophthalate involves its interaction with molecular targets such as enzymes or receptors. The fluoro substituent and the thiazine ring are likely to play crucial roles in binding to these targets, while the isophthalate ester group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}isophthalate is unique due to its combination of a fluoro-substituted thiazine ring and an isophthalate ester group. This structural combination is not commonly found in other compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C24H19FN2O7S

Molecular Weight

498.5 g/mol

IUPAC Name

dimethyl 5-[[2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C24H19FN2O7S/c1-33-23(29)14-9-15(24(30)34-2)11-17(10-14)26-22(28)13-27-20-8-7-16(25)12-19(20)18-5-3-4-6-21(18)35(27,31)32/h3-12H,13H2,1-2H3,(H,26,28)

InChI Key

SCQIVLUEGZJHPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O)C(=O)OC

Origin of Product

United States

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